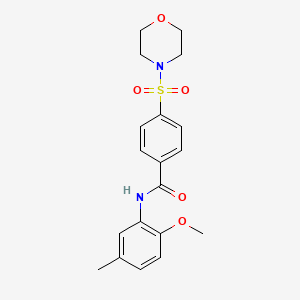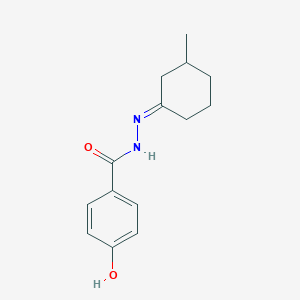
N-(2-methoxy-5-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to the target compound, involves the preparation of various substituted benzamides showing potent activities based on their structural modifications. For example, the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been detailed, indicating the importance of specific substituents for enhanced activity. Such processes highlight the structural complexity and specificity required in the synthesis of these compounds (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of similar benzamides has been elucidated using X-ray diffraction and density functional theory (DFT) calculations, providing insights into the crystalline form and electronic properties of these molecules. This analysis is crucial for understanding the reactivity and interaction potential of the target compound. An example includes the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often explore their reactivity towards various biological targets, demonstrating the compounds' potential in diverse applications. The synthesis and screening of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide for antioxidant activities are examples of how these compounds' chemical properties are leveraged for specific functions (Fatima et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined through experimental methods, including X-ray crystallography. These properties are essential for predicting the behavior of the compound in various environments and for its formulation in applications. The analysis of a benzamide molecule’s structure, demonstrating intramolecular and intermolecular interactions, serves as an example (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for understanding the compound's applications. Studies on the introduction of isotopes into similar molecules provide insights into their chemical behavior and potential modifications for specific uses (Shevchenko et al., 2014).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- A study on the synthesis and structure-activity relationships of indazole arylsulfonamides, explored as human CCR4 antagonists, highlights the importance of morpholine and sulfonamide functionalities in medicinal chemistry. The research emphasized the balance between potency and oral absorption, illustrating the critical role of functional groups in drug development (Procopiou et al., 2013).
Polymer Science
- Research on the synthesis of biodegradable polyesteramides with pendant functional groups, employing morpholine derivatives, underscores the significance of these compounds in developing materials with potential biomedical applications (Veld et al., 1992).
Biochemical Research
- A study on aromatic sulfonamide inhibitors of carbonic anhydrases provides insights into the biochemical applications of sulfonamide-based compounds. This research highlights the utility of these inhibitors in understanding enzyme functions and potentially treating diseases associated with carbonic anhydrase dysregulation (Supuran et al., 2013).
Anticancer and Antimicrobial Applications
- The development of N-substituted benzene sulfonamides for antioxidant and antimicrobial activities showcases the therapeutic potential of sulfonamide derivatives in combating various diseases (Fatima et al., 2013).
- Novel synthesis approaches leading to potent PI3K inhibitors and anticancer agents emphasize the relevance of methoxy- and sulfonamino-benzamides in cancer research (Shao et al., 2014).
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-3-8-18(25-2)17(13-14)20-19(22)15-4-6-16(7-5-15)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEDOMBGTOWCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-5-methyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)